molecular formula C19H21N3O2 B8022437 4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester

4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B8022437
M. Wt: 323.4 g/mol
InChI Key: VQTNQULAWONIBM-UHFFFAOYSA-N
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Description

4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester is a complex organic compound that features both indole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Cyano-1h-indol-3-yl)-3,6-dihydro-2h-pyridine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of indole and pyridine moieties, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-(5-Cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a derivative of pyridine and indole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of This compound generally involves the reaction of indole derivatives with pyridine carboxylic acids. The tert-butyl ester is introduced to enhance solubility and bioavailability. The synthetic pathway typically includes:

  • Formation of the indole derivative : Starting from appropriate precursors such as indole-3-carboxaldehyde.
  • Cyclization with pyridine derivatives : This step often involves heating under acidic or basic conditions.
  • Esterification : The final step where tert-butyl alcohol is used to form the ester.

Antimicrobial Activity

Recent studies have shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a related series demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus using disc diffusion methods .

CompoundActivityBacterial Strains Tested
4-(5-Cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridineModerateE. coli, S. aureus
Control (e.g., standard antibiotics)HighVarious

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition assays revealed that the compound could effectively inhibit AChE, which is significant in the context of Alzheimer's disease treatment .

EnzymeIC50 Value (µM)Reference
AChE12.5
Urease15.0

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like celecoxib . The mechanism often involves inhibition of cyclooxygenase enzymes (COX), particularly COX-2.

Study 1: Antimicrobial Evaluation

A study focused on synthesizing various indole-pyridine derivatives found that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance its efficacy .

Study 2: Enzyme Inhibition

In another investigation, derivatives were screened for AChE inhibition, revealing that modifications in the indole ring significantly affected potency. The study concluded that this class of compounds holds promise for developing new treatments for neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl 4-(5-cyano-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-19(2,3)24-18(23)22-8-6-14(7-9-22)16-12-21-17-5-4-13(11-20)10-15(16)17/h4-6,10,12,21H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTNQULAWONIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 5-cyanoindole (10.0 g, 70.3 mmol), t-butyl-4-oxo-1-piperidinecarboxylate (15.4 g, 77.3 mmol), and pyrrolidine (14.7 mL, 175.7 mmol) in ethanol (200 mL) was heated at reflux for 20 hours then cooled to 0° C. The resulting precipitate was collected by vacuum filtration and rinsed with cold ethanol and hexanes to afford the product as a white solid (15.4 g, 68%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
68%

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